6-Phenylhexan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

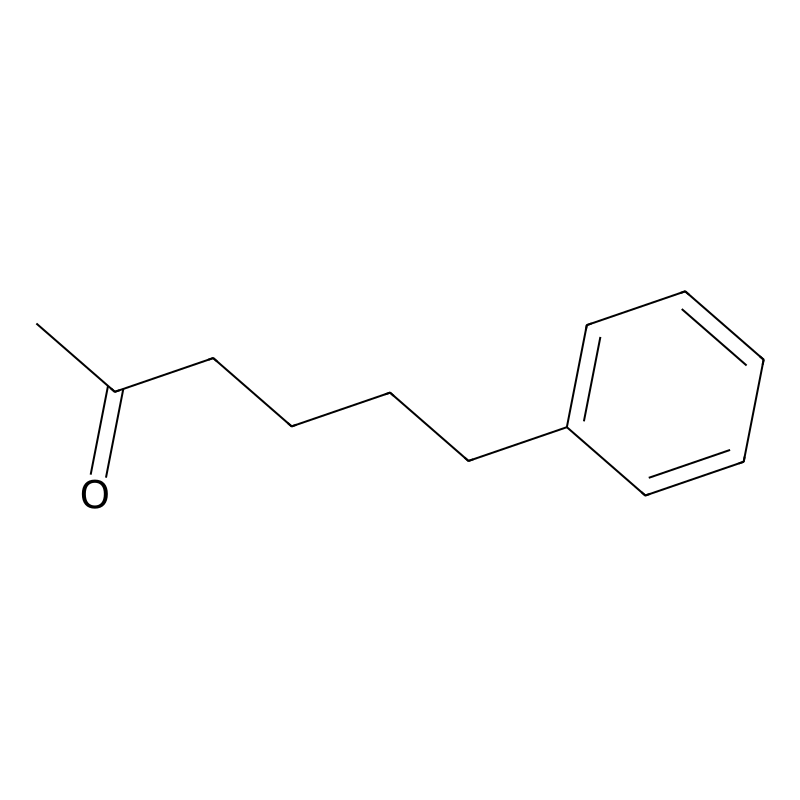

6-Phenylhexan-2-one is an organic compound classified as a ketone with the molecular formula C₁₂H₁₆O. It features a phenyl group attached to a hexanone backbone, specifically at the second carbon position. This compound is recognized for its structural significance in organic chemistry and serves as a versatile intermediate in various synthetic pathways. Its chemical structure can be represented as follows:

textO || C6H5-C-CH2-CH2-CH2-CH3

6-Phenylhexan-2-one is primarily synthesized through the reaction of benzene with perborate, which facilitates the introduction of the ketone functional group into the hexane chain .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, including Grignard reagents and hydride donors, leading to alcohols upon reduction.

- Oxidation: While ketones are generally resistant to oxidation, under strong oxidative conditions, they can be converted into carboxylic acids.

- Condensation Reactions: 6-Phenylhexan-2-one can react with amines to form imines or with alcohols to produce acetals.

These reactions highlight its utility in organic synthesis and its ability to serve as a precursor for more complex molecules.

The synthesis of 6-Phenylhexan-2-one can be achieved through several methods:

- Benzene and Perborate Reaction: This method involves the reaction of benzene with perborate under controlled conditions to introduce the ketone group .

- Alkylation Reactions: Utilizing alkyl halides in the presence of a strong base can also yield 6-Phenylhexan-2-one through nucleophilic substitution.

- Aldol Condensation: This reaction can be performed using appropriate aldehydes and ketones to form larger carbon skeletons that can subsequently be manipulated to yield 6-Phenylhexan-2-one.

These methods provide flexibility in synthesizing this compound based on available starting materials and desired purity levels.

6-Phenylhexan-2-one finds applications in various fields:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its pleasant aroma, it is sometimes used in perfumery and flavoring agents.

- Research: It serves as a model compound for studying reaction mechanisms involving ketones.

These applications underscore its importance in both industrial and academic settings.

Interaction studies involving 6-Phenylhexan-2-one focus on its reactivity with biological molecules and other chemical species. Research indicates that its carbonyl group can interact with amino acids and proteins, potentially influencing biological pathways or serving as a lead compound for drug design. Further studies are necessary to elucidate specific interaction mechanisms and their implications for biological systems.

Several compounds share structural similarities with 6-Phenylhexan-2-one, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Phenyl-2-hexanone | C₁₂H₁₆O | The phenyl group is at position one instead of two. |

| 4-Hydroxy-6-phenylhexan-2-one | C₁₂H₁₈O₂ | Contains a hydroxyl group, altering its reactivity and potential biological activity. |

| 1,1,1,3-Tetrafluoro-6-phenylhexan-2-one | C₁₂H₈F₄O | Fluorinated variant that may exhibit different physical properties and reactivity patterns. |

The uniqueness of 6-Phenylhexan-2-one lies in its specific positioning of the phenyl group relative to the ketone functional group, which influences its chemical behavior and potential applications compared to these similar compounds.